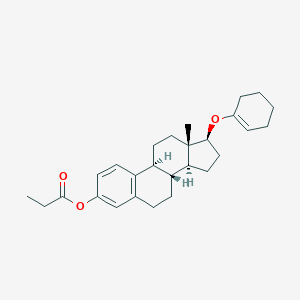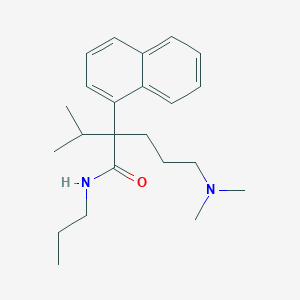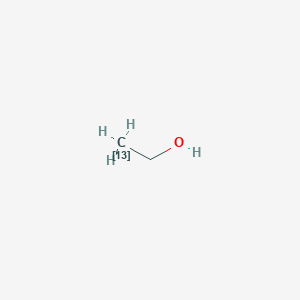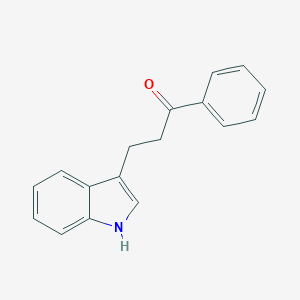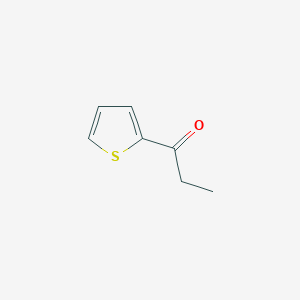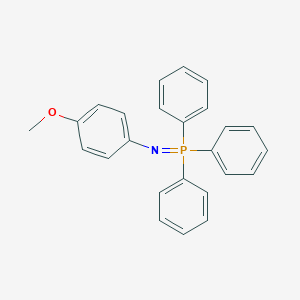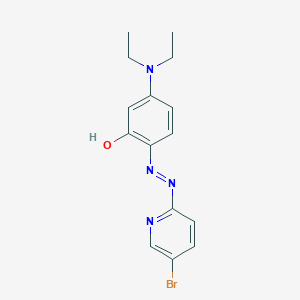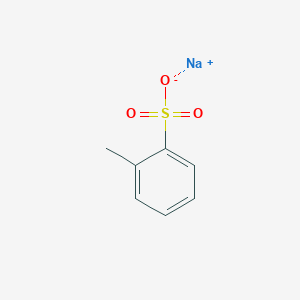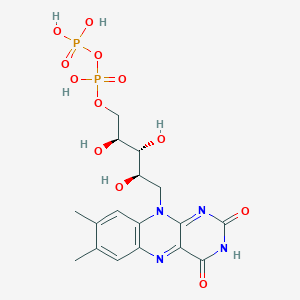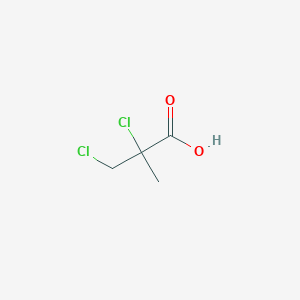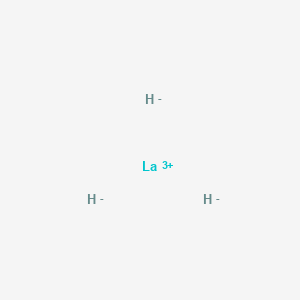
Lanthanum trihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum trihydride (LaH3) is a rare-earth metal hydride compound that has gained significant attention in the scientific community due to its unique properties. It is a promising material for hydrogen storage, catalysis, and energy conversion applications.
Applications De Recherche Scientifique
Lanthanum trihydride has a wide range of scientific research applications due to its unique properties. It has been extensively studied for its potential as a hydrogen storage material, as it can store hydrogen at high density and low pressure. It has also been investigated for its catalytic properties in various chemical reactions, including the hydrogenation of unsaturated compounds and the dehydrogenation of alkanes.
Mécanisme D'action
The mechanism of action of Lanthanum trihydride is not fully understood. However, it is believed that the hydrogen atoms in the compound are highly mobile and can easily transfer to other molecules, making it an effective catalyst and hydrogen storage material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Lanthanum trihydride. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Lanthanum trihydride in lab experiments include its high hydrogen storage capacity, low pressure requirement, and excellent catalytic properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Orientations Futures
The future directions for research on Lanthanum trihydride include investigating its potential as a catalyst for the production of clean energy, exploring its use in medical applications, and developing new synthesis methods to make it more cost-effective and readily available.
In conclusion, Lanthanum trihydride is a promising material with a wide range of scientific research applications. Its unique properties make it an effective catalyst and hydrogen storage material. Further research is needed to fully understand its mechanism of action and explore its potential in various fields.
Méthodes De Synthèse
The synthesis of Lanthanum trihydride can be achieved through several methods, including the direct reaction of lanthanum with hydrogen, the reduction of LaH2 with hydrogen, and the hydrogenation of LaH2-x with x>0. The most commonly used method is the direct reaction of lanthanum with hydrogen at high temperature and pressure.
Propriétés
Numéro CAS |
13864-01-2 |
|---|---|
Nom du produit |
Lanthanum trihydride |
Formule moléculaire |
H3La |
Poids moléculaire |
141.929 g/mol |
Nom IUPAC |
hydride;lanthanum(3+) |
InChI |
InChI=1S/La.3H/q+3;3*-1 |
Clé InChI |
UWKIHWMLYZZGNZ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[La+3] |
SMILES canonique |
[H-].[H-].[H-].[La+3] |
Autres numéros CAS |
13864-01-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



